molecular formula C13H16BrN3O B8363538 1-[(3-Amino-6-bromoquinolin-4-yl)amino]-2-methylpropan-2-ol

1-[(3-Amino-6-bromoquinolin-4-yl)amino]-2-methylpropan-2-ol

Cat. No. B8363538
M. Wt: 310.19 g/mol
InChI Key: NJYOECFHYAQBOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Amino-6-bromoquinolin-4-yl)amino]-2-methylpropan-2-ol is a useful research compound. Its molecular formula is C13H16BrN3O and its molecular weight is 310.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H16BrN3O

Molecular Weight

310.19 g/mol

IUPAC Name

1-[(3-amino-6-bromoquinolin-4-yl)amino]-2-methylpropan-2-ol

InChI

InChI=1S/C13H16BrN3O/c1-13(2,18)7-17-12-9-5-8(14)3-4-11(9)16-6-10(12)15/h3-6,18H,7,15H2,1-2H3,(H,16,17)

InChI Key

NJYOECFHYAQBOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=C2C=C(C=CC2=NC=C1N)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-[(6-Bromo-3-nitroquinolin-4-yl)amino]-2-methylpropan-2-ol (17.2 g, 50.5 mmol), toluene (150 mL) and isopropanol (20 mL) were added to a Parr flask containing 5% platinum on carbon (1.7 g) wetted with toluene. The flask was evacuated three times, charged with hydrogen to 30 psi, and shaken for 72 hours. The reaction mixture was filtered through a pad of CELITE filter agent. The CELITE was washed with several portions of dichloromethane followed by methanol. The filtrate was concentrated to provide crude 1-[(3-amino-6-bromoquinolin-4-yl)amino]-2-methylpropan-2-ol as a brown oil.
Name
1-[(6-Bromo-3-nitroquinolin-4-yl)amino]-2-methylpropan-2-ol
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.